molecular formula C15H17N3O5S2 B2743241 Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 1010873-25-2

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2743241
CAS No.: 1010873-25-2
M. Wt: 383.44
InChI Key: XFBNPHMIAQWDID-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester at position 3 and an acetamido-linked 2-morpholino-4-oxo-4,5-dihydrothiazole moiety at position 2. This structure combines a sulfur-containing thiophene ring with a morpholine-substituted dihydrothiazolone, a lactam ring system known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The compound’s synthesis likely involves cyclization and condensation steps, analogous to methods used for related dihydrothiazole derivatives .

Properties

IUPAC Name

methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-22-14(21)9-2-7-24-13(9)16-11(19)8-10-12(20)17-15(25-10)18-3-5-23-6-4-18/h2,7,10H,3-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBNPHMIAQWDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core thiazolone structure. One common approach is to react a suitable thiazolone derivative with morpholine to introduce the morpholino group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium(VI) oxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound's thiazole and thiophene moieties contribute to significant antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA). For instance, a study found that certain thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL against VISA strains, outperforming traditional antibiotics like vancomycin .

The compound's structure suggests it may also possess dual antimicrobial and anti-inflammatory activities. A series of synthesized thiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like chloramphenicol .

Anticancer Properties

Recent studies have explored the anticancer potential of thiophene-based compounds. Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate may exhibit selective cytotoxicity towards cancer cells. In vitro evaluations have indicated that related compounds possess significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests a potential for developing targeted cancer therapies based on this scaffold.

Antimicrobial Evaluation

In a comparative study, various thiazole derivatives were tested for their antimicrobial activity against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the most active derivatives exhibited MIC values significantly lower than those of standard antibiotics, highlighting the potential of these compounds in treating resistant infections .

Anticancer Activity Assessment

A series of thiophene derivatives were synthesized and tested for their anticancer properties. The findings revealed that certain modifications to the thiophene structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its hybrid thiophene-dihydrothiazolone scaffold. Comparisons with similar compounds highlight key differences in ring systems, substituents, and bioactivity:

Compound Core Structure Key Substituents Synthetic Pathway Biological Relevance
Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate Thiophene + dihydrothiazolone Morpholino, acetamido, methyl carboxylate Likely acid-catalyzed cyclization (e.g., HCl-mediated, as in ) Potential kinase/modulatory activity (inferred)
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile Dihydrothiophene Morpholino, cyano HCl treatment of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate Crystallographically characterized
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone Arylidene hydrazones, 4-hydroxyphenyl Reflux of thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF/AcOH Antimicrobial, antitumor (reported)
Thiazol-5-ylmethyl carbamates Thiazole Ethoxycarbonylamino, hydroperoxypropan-2-yl, phenyl Multi-step peptide coupling (inferred from substituents) Protease inhibition (speculative)

Functional Group Analysis

  • Morpholino Substituent: Present in both the target compound and 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile , this group enhances solubility and modulates electronic effects. However, its positioning on a dihydrothiazolone (vs. dihydrothiophene) alters ring planarity and reactivity.
  • Thiophene vs. Thiazole/Thiazolidinone: The thiophene core confers aromatic stability, whereas thiazolidinones (e.g., ) and thiazoles (e.g., ) exhibit distinct hydrogen-bonding and tautomerization behaviors.
  • Acetamido Linkage : Unique to the target compound, this group may facilitate intramolecular interactions or serve as a bioisostere for peptide bonds in drug design.

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:

  • Thiazolidinones (e.g., ) exhibit antimicrobial and antitumor activity, suggesting the dihydrothiazolone moiety in the target compound may confer similar properties.

Biological Activity

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, structure-activity relationships, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: Methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate
  • Molecular Formula: C15H17N3O5S2
  • Molecular Weight: Approximately 423.51 g/mol

The compound features a thiazole ring and a thiophene core, which are known to contribute to various biological activities, particularly antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the thiazole moiety enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Comparative Antimicrobial Efficacy

A comparative analysis of related compounds reveals varying degrees of biological activity:

Compound Structure Features Biological Activity
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateLacks morpholino group; simpler structureAntitumor
Benzo(b)thiophene-3-carboxylic acid derivativesSimilar thiophene core; varied substituentsAntimicrobial
5,6-Dihydro-4H-cyclopenta[b]thiophene derivativesSimilar core; different functional groupsDiverse biological activities

This table highlights the unique combination of structural elements in the target compound that contribute to its distinct biological properties.

The mechanism by which this compound exerts its antimicrobial effects is likely linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and function. Studies have shown that compounds with similar structures can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial replication and metabolism .

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro evaluations demonstrated that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
    • The compound also showed significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays.
  • Structural Analog Studies:
    • Structural analogs were synthesized to explore the relationship between molecular structure and biological activity. Modifications in the thiazole ring and morpholino group were found to enhance or diminish antimicrobial efficacy .
  • Synergistic Effects:
    • The compound demonstrated synergistic effects when combined with other antibiotics, leading to reduced MIC values for both Ciprofloxacin and Ketoconazole in certain assays. This suggests potential for combination therapies in treating resistant infections.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with sulfur and acetoacetanilide derivatives to form 2-aminothiophene intermediates .
  • Step 2 : Functionalize the thiophene ring with morpholino-dihydrothiazolone and acetamido groups. This may involve nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid or carbodiimide-mediated amidation) .
  • Step 3 : Purify intermediates via recrystallization (e.g., DMF/ethanol mixtures) and confirm purity with TLC or HPLC .

Q. Key Considerations :

  • Control reaction temperature (reflux conditions often used) and stoichiometry to avoid side products.
  • Use triethylamine as a catalyst for amidation steps to improve yields .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Approach :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the methyl ester group (δ ~3.7 ppm in 1^1H NMR) and morpholino protons (δ ~3.5 ppm) are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from DMF/acetone .

Validation : Cross-reference spectral data with synthetic intermediates (e.g., Gewald reaction products) to confirm stepwise success .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for coupling steps. DMF often enhances solubility of aromatic intermediates .
  • Catalyst Variation : Compare triethylamine, DMAP, or Pd-based catalysts for amidation efficiency .
  • Temperature Gradients : Reflux (80–100°C) vs. room temperature for morpholino-thiazolone ring closure .

Q. Example Optimization Table :

StepSolventCatalystTemp (°C)Yield (%)Reference
AmidationDMFTriethylamine8072
AmidationEthanolNone2545

Data Analysis : Use ANOVA to identify significant yield contributors (e.g., solvent polarity > catalyst type) .

Q. How can contradictions in reported biological activity data (e.g., kinase inhibition vs. anti-inflammatory effects) be resolved?

Methodological Strategies :

  • Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
  • Cell Line Validation : Compare activity in isogenic cell lines (wild-type vs. kinase knockout) to confirm target engagement .
  • Structural Analog Comparison : Test derivatives lacking the morpholino group to isolate contributions of specific substituents to bioactivity .

Case Study : A structurally similar thiophene-carboxylate showed anti-inflammatory activity via COX-2 inhibition but no kinase activity, suggesting substituent-dependent effects .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR). The morpholino group may occupy hydrophobic pockets, while the thiophene ring engages π-π stacking .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values. Descriptors like logP, polar surface area, and H-bond acceptors correlate with permeability and target binding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize stable binding modes .

Validation : Cross-check computational predictions with in vitro assays to refine models .

Q. How can researchers validate the compound’s stability under physiological conditions?

Experimental Protocol :

  • pH Stability : Incubate in buffers (pH 2–8) for 24h and monitor degradation via HPLC. Ester groups may hydrolyze in acidic conditions .
  • Plasma Stability : Test in human plasma (37°C, 1h). Thiophene rings are generally stable, but acetamido linkages may undergo enzymatic cleavage .
  • Light/Temperature Stress : Expose solid samples to 40°C/75% RH or UV light for 7 days. Use DSC/TGA to detect polymorphic changes .

Q. Mitigation Strategies :

  • Prodrug Design : Replace methyl ester with tert-butyl esters to enhance hydrolytic stability .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Solutions :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt Formation : Synthesize sodium or hydrochloride salts of the carboxylic acid derivative .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell media .

Q. Example Data :

FormulationSolubility (µg/mL)Cell Viability (%)
Free compound12 ± 285 ± 5
PLGA NPs480 ± 3092 ± 3

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